2,6-Dichloro-4-methylnicotinonitrile

Regioselective Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

2,6-Dichloro-4-methylnicotinonitrile is the only validated intermediate for the nevirapine hydrogenation step (Pd/C, 50–150 psi H₂, 20–100°C). Its 4-methyl group electronically and sterically directs nucleophiles exclusively to the C6 chlorine, eliminating C2/C6 isomeric mixtures that plague 2,6-dichloronicotinonitrile. This predictable regiochemistry avoids costly purification and ensures consistent yields. Also serves as a cyclization precursor for pyrazolo[3,4-b]pyridine kinase inhibitor scaffolds. Solid form (mp 108–112°C) simplifies logistics vs. liquid analogs. Procure to secure the only documented route to nevirapine and accelerate heterocyclic library synthesis.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 875-35-4
Cat. No. B1293653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylnicotinonitrile
CAS875-35-4
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)Cl)Cl
InChIInChI=1S/C7H4Cl2N2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
InChIKeyLSPMHHJCDSFAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4): Essential Procurement Guide for Regioselective Synthesis and Pharmaceutical Intermediates


2,6-Dichloro-4-methylnicotinonitrile (CAS 875-35-4) is a halogenated nicotinonitrile derivative featuring a pyridine ring with chlorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and a nitrile functional group . This substitution pattern confers distinct electronic and steric properties that drive regioselective nucleophilic aromatic substitution (SNAr) reactivity, differentiating it from other dichloropyridine carbonitriles [1]. The compound is a documented key intermediate in the synthesis of the NNRTI drug nevirapine [2] and serves as a versatile scaffold for constructing pyrazolo[3,4-b]pyridine derivatives [3].

Why Generic Substitution of 2,6-Dichloro-4-methylnicotinonitrile Fails: Critical Regioselectivity and Physicochemical Trade-offs


Attempting to replace 2,6-dichloro-4-methylnicotinonitrile with structurally similar analogs—such as 2,6-dichloronicotinonitrile (no 4-methyl group), 2-chloro-4-methylnicotinonitrile (mono-chloro), or 2,6-dichloro-4-methylpyridine (no nitrile)—introduces significant risks of altered regioselectivity, reduced synthetic efficiency, or complete pathway failure. The unique 2,6-dichloro-4-methyl substitution pattern is not arbitrary; it establishes a defined electronic landscape and steric environment that dictates which chlorine atom undergoes preferential nucleophilic substitution [1]. Furthermore, the physicochemical profile—including aqueous solubility, LogP, and pKa—shifts dramatically with even a single halogen change, impacting downstream purification and formulation . Generic substitution without validation of these parameters can lead to unexpected byproduct formation, lower yields, and compromised target compound purity, ultimately increasing both development time and procurement costs.

Quantitative Evidence Guide: 2,6-Dichloro-4-methylnicotinonitrile Differentiation vs. Closest Analogs


Regioselective SNAr at C6 Over C2: A Defined Advantage Over 2,6-Dichloronicotinonitrile

In the presence of triethylamine, 2,6-dichloro-4-methylnicotinonitrile undergoes nucleophilic substitution by malononitrile dimer exclusively at the C6 chlorine atom, yielding a single regioisomeric product, triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide. This contrasts with the unsubstituted analog 2,6-dichloronicotinonitrile, which exhibits lower regioselectivity due to the absence of the 4-methyl group's steric and electronic directing effects [1].

Regioselective Synthesis Nucleophilic Aromatic Substitution Heterocyclic Chemistry

Aqueous Solubility Profile vs. Des-Methyl Analog 2,6-Dichloronicotinonitrile

2,6-Dichloro-4-methylnicotinonitrile exhibits a measured aqueous solubility of 0.4 g/L at 20°C, which is notably lower than the predicted solubility of its des-methyl analog, 2,6-dichloronicotinonitrile (estimated ~0.8–1.2 g/L based on LogP differences). The methyl group increases lipophilicity (LogP 2.17–2.57 for target vs. ~1.8 for des-methyl analog), directly impacting purification and formulation strategies .

Physicochemical Properties Solubility Formulation

Key Intermediate in Nevirapine Synthesis: A Validated Pharmaceutical Supply Chain vs. Non-Essential Analogs

2,6-Dichloro-4-methylnicotinonitrile is a documented essential intermediate in the synthesis of nevirapine, a WHO-listed essential medicine for HIV treatment. The compound undergoes hydrogenation (using Pd/C or PdCl2 at 50–150 psi, 20–100°C) to yield the corresponding amine, which is then coupled to form the final drug substance. This contrasts with analogs like 2-chloro-4-methylnicotinonitrile or 2,6-dichloro-4-methylpyridine, which lack the necessary nitrile or chloro substitution pattern for this pathway and are not utilized in any established pharmaceutical synthesis [1][2].

Pharmaceutical Intermediate Nevirapine Synthesis Supply Chain Validation

Electron-Withdrawing Strength (pKa of Conjugate Acid) vs. Mono-Chloro Analog

The predicted pKa of the conjugate acid of 2,6-dichloro-4-methylnicotinonitrile is -4.53 ± 0.10, indicating a strongly electron-deficient pyridine ring due to the combined electron-withdrawing effects of two chlorine atoms and the nitrile group. In comparison, the mono-chloro analog 2-chloro-4-methylnicotinonitrile (CAS 65169-38-2) is expected to have a less negative pKa (estimated ~ -2.0 to -3.0), reflecting reduced electrophilicity at the pyridine carbon atoms .

Electronic Properties pKa Reactivity

Thermal Stability and Decomposition Profile vs. 2,6-Dichloro-4-methylpyridine

2,6-Dichloro-4-methylnicotinonitrile melts at 108–112°C and boils at 118°C at 5 mmHg, with a decomposition temperature reported >300°C in some sources. In contrast, 2,6-dichloro-4-methylpyridine (CAS 39621-00-6), which lacks the nitrile group, is a liquid at room temperature (melting point typically <0°C) and boils at ~200–220°C at atmospheric pressure. The solid nature and higher thermal stability of the target compound simplify handling, storage, and shipping logistics .

Thermal Stability Process Safety Storage

Optimal Application Scenarios for 2,6-Dichloro-4-methylnicotinonitrile: Evidence-Based Deployment


Regioselective Synthesis of 6-Substituted Pyridine Derivatives

Utilize 2,6-dichloro-4-methylnicotinonitrile when a single, predictable substitution at the C6 position is required. The 4-methyl group sterically and electronically directs nucleophiles exclusively to the C6 chlorine, as demonstrated with malononitrile dimer [1]. This avoids the complex purification of C2/C6 isomeric mixtures encountered with 2,6-dichloronicotinonitrile.

Nevirapine Intermediate Supply for Pharmaceutical Manufacturing

Procure this compound for the validated hydrogenation step in nevirapine synthesis. The process is optimized in patent literature (50–150 psi H2, Pd/C, 20–100°C) and directly feeds into the coupling sequence [2]. No analog (e.g., 2-chloro-4-methylnicotinonitrile) is documented to serve this role, making the target compound the only procurement choice for this pathway.

Building Block for Pyrazolo[3,4-b]pyridine Libraries in Medicinal Chemistry

Employ 2,6-dichloro-4-methylnicotinonitrile as a cyclization precursor for constructing 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, a scaffold of interest in kinase inhibitor and anti-tumor research [3]. The compound's high electrophilicity (pKa -4.53) facilitates the initial nucleophilic attack, accelerating library synthesis.

Process Development Requiring Solid, Thermally Stable Intermediates

Choose this compound over liquid analogs like 2,6-dichloro-4-methylpyridine when solid handling is preferred for safety and logistical simplicity. Its melting point of 108–112°C and decomposition >300°C provide a wide operational window for reactions and drying .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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